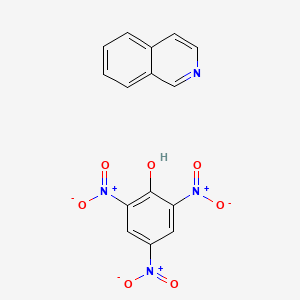![molecular formula C18H12ClNO3 B11952951 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- CAS No. 90510-67-1](/img/structure/B11952951.png)
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- is a synthetic organic compound with the molecular formula C18H12ClNO3. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a naphthalenedione core, substituted with a 3-acetylphenylamino group and a chlorine atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone and 3-acetylaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 3-position of the naphthoquinone ring.
Amination: The 3-chloro-1,4-naphthoquinone intermediate is then reacted with 3-acetylaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
科学的研究の応用
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antithrombotic and antiplatelet activities.
Biological Research: The compound is used to investigate the inhibition of thromboxane A2 synthase and receptor activity in platelets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- involves the inhibition of thromboxane A2 synthase and receptor activity. This inhibition is achieved through the suppression of intracellular calcium mobilization, enhancement of cyclic AMP production, and inhibition of ATP secretion in activated platelets . These actions collectively contribute to its antithrombotic and antiplatelet effects.
類似化合物との比較
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: This compound shares a similar naphthoquinone core but differs in the substituent groups.
1,4-Naphthalenedione, 2-[(4-acetylphenyl)amino]-3-chloro-: Another closely related compound with a different position of the acetylphenylamino group.
Uniqueness
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thromboxane A2 synthase and receptor activity makes it a valuable compound for research in antithrombotic therapies.
特性
CAS番号 |
90510-67-1 |
|---|---|
分子式 |
C18H12ClNO3 |
分子量 |
325.7 g/mol |
IUPAC名 |
2-(3-acetylanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C18H12ClNO3/c1-10(21)11-5-4-6-12(9-11)20-16-15(19)17(22)13-7-2-3-8-14(13)18(16)23/h2-9,20H,1H3 |
InChIキー |
DARRDNGQIKRSKX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


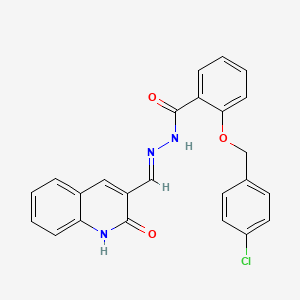
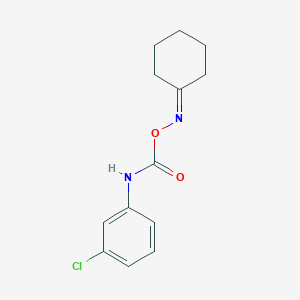

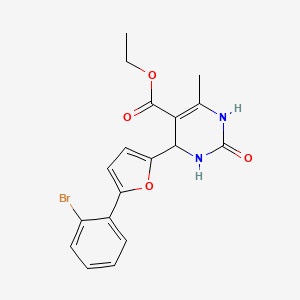

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)


![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

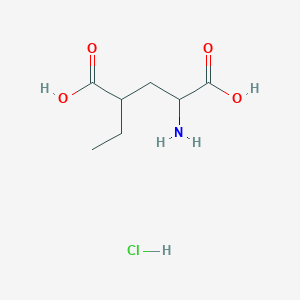
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)

